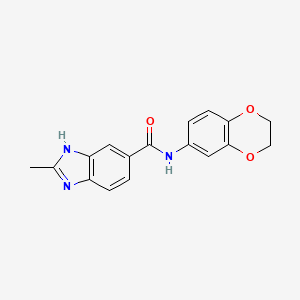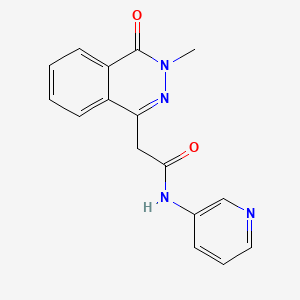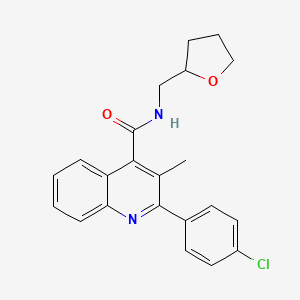![molecular formula C14H23NO3 B10980283 5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-{[1-(Bicyclo[221]hept-2-yl)éthyl]amino}-5-oxopentanoïque est un composé organique complexe caractérisé par sa structure bicyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-{[1-(Bicyclo[2.2.1]hept-2-yl)éthyl]amino}-5-oxopentanoïque implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure bicyclique : Cela peut être réalisé par des réactions de Diels-Alder ou d'autres réactions de cycloaddition.
Introduction du groupe amino : Cette étape implique souvent l'utilisation de réactions d'amination, où un groupe amine est introduit dans la structure bicyclique.
Formation de la partie oxopentanoïque : Cela peut être fait par diverses transformations organiques telles que des réactions d'oxydation et de carboxylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse mentionnées ci-dessus, en mettant l'accent sur la mise à l'échelle, la rentabilité et les considérations environnementales. Des techniques telles que la chimie à flux continu et les principes de la chimie verte peuvent être utilisées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-{[1-(Bicyclo[2.2.1]hept-2-yl)éthyl]amino}-5-oxopentanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acide 5-{[1-(Bicyclo[2.2.1]hept-2-yl)éthyl]amino}-5-oxopentanoïque a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzyme-substrat et comme sonde pour les voies biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-{[1-(Bicyclo[2.2.1]hept-2-yl)éthyl]amino}-5-oxopentanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus biochimiques au sein des cellules. Le mécanisme exact dépend de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Bicyclo[2.2.1]hept-5-én-2-yltriéthoxysilane : Ce composé partage la structure bicyclique mais diffère par les groupes fonctionnels et les applications.
Acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester éthylique : Structure bicyclique similaire avec des groupes fonctionnels différents.
Unicité
L'acide 5-{[1-(Bicyclo[2.2.1]hept-2-yl)éthyl]amino}-5-oxopentanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure bicyclique, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
5-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23NO3/c1-9(12-8-10-5-6-11(12)7-10)15-13(16)3-2-4-14(17)18/h9-12H,2-8H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
KRJMTRPOUOCAOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2CCC1C2)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10980202.png)

![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)

![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10980252.png)

![2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B10980269.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10980291.png)
